molecular formula C13H18N4O2S B2678210 1-[2-(Dimethylsulfamoylamino)ethyl]-4-phenylpyrazole CAS No. 2034551-43-2

1-[2-(Dimethylsulfamoylamino)ethyl]-4-phenylpyrazole

Cat. No. B2678210
CAS RN: 2034551-43-2
M. Wt: 294.37
InChI Key: NWZALLQJDPNLCA-UHFFFAOYSA-N
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Description

1-[2-(Dimethylsulfamoylamino)ethyl]-4-phenylpyrazole, also known as DMAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyrazole ring and a dimethylsulfamoylamino group. DMAP has been synthesized using various methods, and its synthesis method will be discussed in Additionally, the scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMAP will be explored.

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

Imidazole-containing compounds, including our target molecule, exhibit potent antibacterial and antimycobacterial properties. Researchers have synthesized derivatives of 1,3-diazole (imidazole) and evaluated their efficacy against bacterial strains. For instance, compounds like 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole have shown promising anti-tubercular activity against Mycobacterium tuberculosis . These findings highlight the potential of our compound in combating bacterial infections.

Drug Synthesis and Development

Imidazole serves as a versatile synthon in drug development. Commercially available drugs containing a 1,3-diazole ring include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial and antiprotozoal). Researchers continue to explore novel derivatives for various therapeutic applications . Our compound could serve as a starting point for designing new drugs with improved efficacy and reduced side effects.

properties

IUPAC Name

1-[2-(dimethylsulfamoylamino)ethyl]-4-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-16(2)20(18,19)15-8-9-17-11-13(10-14-17)12-6-4-3-5-7-12/h3-7,10-11,15H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZALLQJDPNLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCN1C=C(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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